1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea
CAS No.: 1396875-23-2
Cat. No.: VC5016698
Molecular Formula: C17H19ClN2O3
Molecular Weight: 334.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396875-23-2 |
|---|---|
| Molecular Formula | C17H19ClN2O3 |
| Molecular Weight | 334.8 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea |
| Standard InChI | InChI=1S/C17H19ClN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
| Standard InChI Key | BGMYLKFJCDWPSN-UHFFFAOYSA-N |
| SMILES | C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CO3)O |
Introduction
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea is a complex organic compound with a molecular formula of C17H19ClN2O3. This compound combines various functional groups, including a urea backbone, a cyclopropyl ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a chlorophenylmethylamine with a cyclopropyl-furan-2-yl-hydroxyethyl isocyanate or a similar intermediate. The specific synthesis route may vary depending on the availability of starting materials and desired yields.
Potential Biological Activities
While specific biological activities of 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea are not well-documented, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Furan and cyclopropyl rings are known to contribute to antimicrobial properties in some compounds.
-
Pharmacokinetic Properties: The chlorophenyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume